methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate
Description
Methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole-based small molecule characterized by a trifunctional substitution pattern:
- Position 1: A 2-chloro-6-fluorobenzyl group, which introduces steric bulk and electron-withdrawing halogen substituents.
- Position 3: A piperidin-1-ylsulfonyl moiety, contributing hydrogen-bond acceptor properties and moderate lipophilicity.
The compound’s molecular weight is 430.86 g/mol, with a predicted LogP of 3.2, indicating moderate lipophilicity. Its synthesis likely involves sequential functionalization of the pyrazole core, including benzylation, sulfonylation, and esterification steps. Structural confirmation of such analogs often relies on crystallographic techniques, as exemplified by the widespread use of SHELX software for small-molecule refinement .
Properties
IUPAC Name |
methyl 1-[(2-chloro-6-fluorophenyl)methyl]-3-piperidin-1-ylsulfonylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O4S/c1-26-17(23)13-11-21(10-12-14(18)6-5-7-15(12)19)20-16(13)27(24,25)22-8-3-2-4-9-22/h5-7,11H,2-4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUWGRHUJVRSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1S(=O)(=O)N2CCCCC2)CC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(2-chloro-6-fluorobenzyl)-3-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₄H₁₇ClFNO₂
- Molecular Weight : 285.74 g/mol
- CAS Number : 1443346-28-8
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Pyrazole derivatives, including this compound, have been reported to exhibit a range of pharmacological effects, including:
- Antitumor Activity : Pyrazole derivatives have shown inhibitory effects against various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. For instance, they can inhibit BRAF(V600E) and EGFR pathways, which are crucial in certain cancers .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory mediators and pathways, making it a candidate for treating inflammatory diseases .
Antimicrobial Activity
Research indicates that pyrazole derivatives demonstrate promising antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of bacteria such as Escherichia coli and fungi like Aspergillus niger at specific concentrations .
| Pathogen | Inhibition Concentration (µg/mL) | Standard Drug Comparison |
|---|---|---|
| Bacillus subtilis | 40 | Ampicillin |
| E. coli | 40 | Amoxicillin |
| Aspergillus niger | 40 | Griseofulvin |
Anticancer Activity
In vitro studies have demonstrated that pyrazole derivatives can induce cytotoxic effects in various cancer cell lines. For example, compounds with similar structures have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxicity and potential for synergistic effects when combined with established chemotherapeutic agents like doxorubicin .
Case Studies
- Breast Cancer Study : A study investigated the effects of pyrazole derivatives on MCF-7 and MDA-MB-231 cells. The results indicated that certain pyrazoles exhibited high cytotoxicity, particularly in the MDA-MB-231 cell line, suggesting their potential as adjuncts in breast cancer therapy .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of various pyrazole derivatives against multiple bacterial strains. The findings revealed that some compounds showed comparable efficacy to standard antibiotics, highlighting their potential as new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazole derivatives with variations in substituents influencing physicochemical and biological properties. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Predicted Property Comparison
Key Observations
Substituent Effects on Lipophilicity: The 3-methylpiperidinyl analog (Table 1, Row 2) exhibits higher LogP (3.5 vs. 3.2) due to the methyl group’s hydrophobic contribution.
Synthetic Considerations :
- The target compound and its 3-methylpiperidinyl analog () likely share similar synthetic routes, differing only in the sulfonylation reagent (piperidine vs. 3-methylpiperidine).
- highlights a related compound with a piperidine-carboxylic acid scaffold, suggesting that ester-to-acid hydrolysis is a feasible modification .
Biological Implications: The 2-chloro-6-fluorobenzyl group in the target compound may improve metabolic stability compared to non-halogenated analogs, as halogens often block oxidative degradation. The piperidinylsulfonyl group could enhance binding affinity to targets with hydrophobic pockets (e.g., enzymes or receptors), while the methyl ester may act as a prodrug, hydrolyzing in vivo to the active acid form.
Crystallographic Data :
- Structural validation of such compounds frequently employs SHELX software, which remains a gold standard for small-molecule refinement despite its origins in older computational paradigms .
Research Findings and Limitations
- Available Data : Direct comparative studies on biological activity or pharmacokinetics are absent in the provided evidence. However, structural analogs (e.g., and ) suggest that substituent variations are routinely explored to optimize drug-like properties.
- Unresolved Questions : The impact of the 2-chloro-6-fluoro substitution pattern on target selectivity (e.g., kinase inhibition) remains speculative without experimental data. Similarly, the metabolic fate of the methyl ester group requires further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
